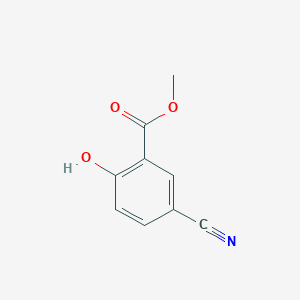

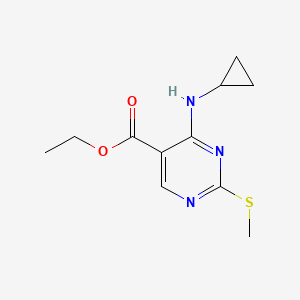

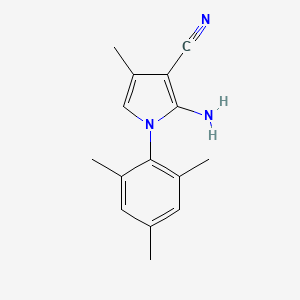

Methyl 2-amino-3,5-dimethylbenzoate

Übersicht

Beschreibung

“Methyl 2-amino-3,5-dimethylbenzoate” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “Methyl 3,5-dimethylbenzoate”, which is an aromatic carboxylic acid ester1.

Synthesis Analysis

The synthesis of “Methyl 2-amino-3,5-dimethylbenzoate” is not well-documented in the available literature. However, “Methyl 3,5-dimethylbenzoate” has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds1.Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3,5-dimethylbenzoate” is not readily available. However, the related compound “Methyl 3,5-dimethylbenzoate” has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da2.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-amino-3,5-dimethylbenzoate” are not well-documented. However, amines, which are related compounds, are known to react with acid chlorides or acid anhydrides to form amides3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-3,5-dimethylbenzoate” are not well-documented. However, the related compound “Methyl 3,5-dimethylbenzoate” is a solid at room temperature, with a boiling point of 239-240 °C and a melting point of 31-33 °C2.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis :

- Methyl 3,5-dimethylbenzoate has been studied for its crystal structure, revealing C—H⋯O=C bonded molecules arranged in layers. This understanding can contribute to the development of new materials and the study of molecular interactions (Ebersbach, Seichter, & Mazik, 2022).

Synthesis Processes :

- Research on the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline highlights the potential of Methyl 2-amino-3,5-dimethylbenzoate in synthetic chemistry. This process involves various stages like condensation, cyclization, and oxidation, which are fundamental in organic synthesis (Cheng Lin, 2013).

Charge Transfer Complex Formation :

- The study of charge transfer interactions between certain amino heterocyclic donors and chloranilic acid in acetonitrile includes compounds similar to Methyl 2-amino-3,5-dimethylbenzoate. Understanding these interactions is crucial for applications in molecular electronics and sensor design (Al-Attas, Habeeb, & Al-Raimi, 2009).

Chemical Reagents and Inhibitors :

- Studies on methyl substituted compounds like Methyl 2-amino-3,5-dimethylbenzoate have identified their use as chemical reagents and corrosion inhibitors. For instance, bipyrazolic derivatives have been synthesized and investigated for their efficacy in preventing corrosion, demonstrating the potential industrial applications of these compounds (Missoum et al., 2013).

Pharmaceutical Applications :

- Some studies have explored the derivatives of Methyl 2-amino-3,5-dimethylbenzoate in the context

Metabolism Studies :

- Research on Rhodococcus rhodochrous N75 has shown that compounds like 3,5-dimethylbenzoic acid, closely related to Methyl 2-amino-3,5-dimethylbenzoate, are oxidized via the ortho-pathway. This contributes to our understanding of microbial metabolism and its applications in bioremediation and biochemical pathways (Schmidt et al., 1994).

Exploration of Mutagenicity :

- Investigations into the mutagenicity of compounds like 2-Amino-3-methylimidazo[4,5-f]quinoline, which is structurally similar to Methyl 2-amino-3,5-dimethylbenzoate, provide insights into the potential health risks and genetic impacts of these compounds, important in environmental health and toxicology studies (Nagao et al., 1981).

Material Science and Organic Synthesis :

- The synthesis of derivatives like methyl 2,4-dihydroxy-6-methylbenzoates and related compounds demonstrates the versatility of Methyl 2-amino-3,5-dimethylbenzoate in organic synthesis and material science. Such studies are pivotal in the development of new materials and complex organic molecules (Barrett, Morris, & Barton, 1981).

Safety And Hazards

The safety data sheet for “Methyl 2-amino-3,5-dimethylbenzoate” is not readily available. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment5.

Zukünftige Richtungen

The future directions for the research and development of “Methyl 2-amino-3,5-dimethylbenzoate” are not well-documented. However, there is a renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens4.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, further research is recommended.

Eigenschaften

IUPAC Name |

methyl 2-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRCNXSQYQLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443676 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,5-dimethylbenzoate | |

CAS RN |

206551-23-7 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

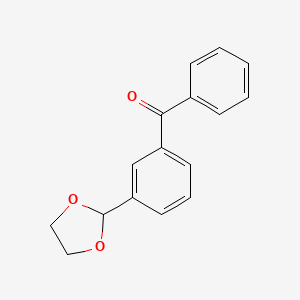

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

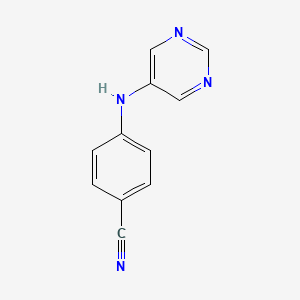

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

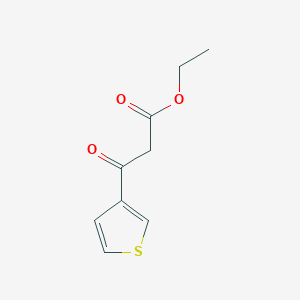

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)